1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
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Overview
Description
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through nucleophilic substitution reactions.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines.
Sulfonyl Compounds: Compounds with sulfonyl groups, such as sulfonamides.
Pyridine Derivatives: Compounds with pyridine moieties, such as pyridylmethylamines.
Uniqueness
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H25N3O5S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H25N3O5S/c1-27-17-8-9-18(28-2)19(12-17)29(25,26)23-11-5-6-15(14-23)20(24)22-13-16-7-3-4-10-21-16/h3-4,7-10,12,15H,5-6,11,13-14H2,1-2H3,(H,22,24) |
InChI Key |
WFRMPGLMDDEVRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=N3 |
solubility |
>62.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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